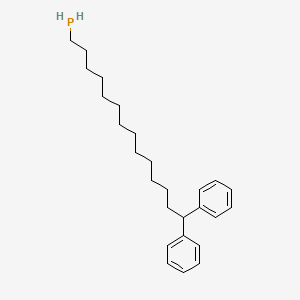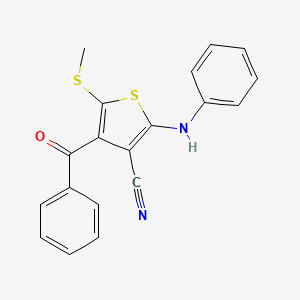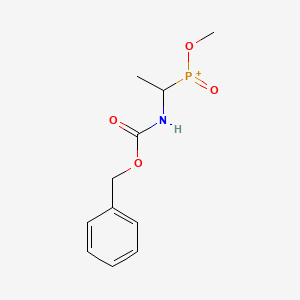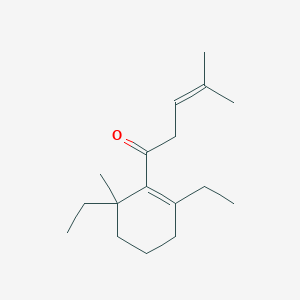
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one is a complex organic compound with a unique structure It features a cyclohexene ring substituted with ethyl and methyl groups, and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One possible method involves the alkylation of a cyclohexene derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may have applications in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Diethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Dimethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-ethylpent-3-en-1-one
Comparison
Compared to similar compounds, 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups on the cyclohexene ring can influence its steric and electronic properties, making it distinct from other related compounds.
Properties
CAS No. |
113405-68-8 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(2,6-diethyl-6-methylcyclohexen-1-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C17H28O/c1-6-14-9-8-12-17(5,7-2)16(14)15(18)11-10-13(3)4/h10H,6-9,11-12H2,1-5H3 |
InChI Key |
QLDBEELTHLBOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(CCC1)(C)CC)C(=O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
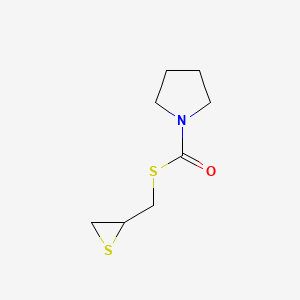
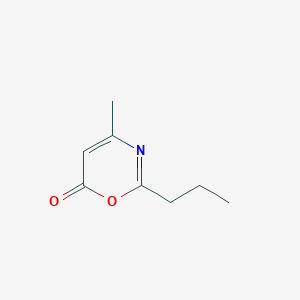
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
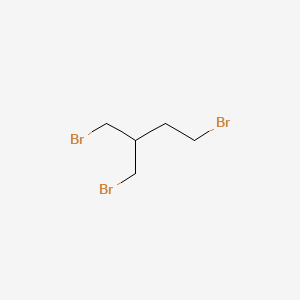
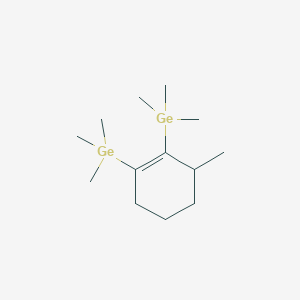
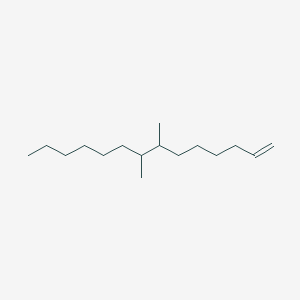
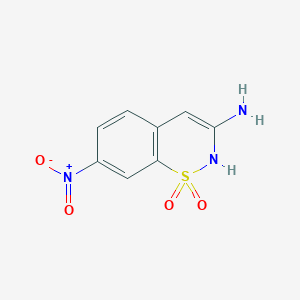
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
